molecular formula C15H14BrN5O2S B6457476 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549024-30-6

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6457476
CAS RN: 2549024-30-6
M. Wt: 408.3 g/mol
InChI Key: HARBJSMQTFCHPJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromopyrimidinyl group, a piperazine ring, and a benzothiazole group . These groups are common in many pharmaceuticals and other biologically active compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol , have been studied, but their specific targets are not clearly defined

Mode of Action

Similar compounds like piperaquine inhibit the P. Falciparum parasite’s haem detoxification pathway. The exact mechanism of this compound might be different and needs further investigation.

Biochemical Pathways

For instance, Piperaquine affects the haem detoxification pathway in P Falciparum

Pharmacokinetics

Similar compounds like piperaquine are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process. The exact ADME properties of this compound might be different and need further investigation.

Result of Action

For instance, Piperaquine inhibits the P. Falciparum parasite’s haem detoxification pathway. The exact effects of this compound might be different and need further investigation.

properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBJSMQTFCHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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